molecular formula C12H18Cl2F2N2 B2864474 N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-96-6

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2864474
CAS No.: 1349716-96-6
M. Wt: 299.19
InChI Key: DTAQHCPKOCTDBT-UHFFFAOYSA-N
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Description

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-96-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol, this dihydrochloride salt is provided as a high-purity solid for research applications . This compound serves as a versatile synthetic intermediate, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Its structure, featuring a piperidine amine and a 2,4-difluorobenzyl group, is commonly found in compounds targeting the melanocortin-4 receptor (MC4R), a key player in energy homeostasis and a target for potential therapeutics against obesity and cachexia . The inclusion of fluorine atoms can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this building block to explore and optimize potency, selectivity, and physicochemical properties of lead compounds in preclinical research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions and refer to the corresponding Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQHCPKOCTDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Alkylation of Piperidin-4-amine

A widely reported method involves the alkylation of piperidin-4-amine with 2,4-difluorobenzyl chloride under basic conditions. In this approach, the amine nucleophile attacks the electrophilic benzyl chloride, displacing the chloride ion.

Procedure :

  • Reaction Setup : Piperidin-4-amine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as a base.
  • Alkylation : 2,4-Difluorobenzyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Salt Formation : The free base is treated with hydrochloric acid (2.0 equiv) in ethanol to yield the dihydrochloride salt.

Key Data :

  • Yield : 65–78% (free base), 85–90% (salt formation)
  • Purity : >98% (HPLC)
  • Reaction Time : 24–36 hours total

This method is favored for its simplicity but requires careful control of stoichiometry to minimize over-alkylation.

Reductive Amination with 2,4-Difluorobenzaldehyde

Reductive amination offers an alternative route by condensing piperidin-4-amine with 2,4-difluorobenzaldehyde in the presence of a reducing agent.

Procedure :

  • Condensation : Piperidin-4-amine (1.0 equiv) and 2,4-difluorobenzaldehyde (1.1 equiv) are refluxed in methanol with acetic acid (0.1 equiv) as a catalyst.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is stirred for 18 hours at room temperature.
  • Isolation : The solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is dried and concentrated.
  • Salt Formation : Treatment with HCl gas in diethyl ether affords the dihydrochloride salt.

Key Data :

  • Yield : 70–82% (free base), 88–93% (salt)
  • Side Products : <5% imine intermediates (by LC-MS)
  • Advantage : Avoids alkylating agents, suitable for sensitive substrates.

Advanced Methodologies and Process Optimization

Carboxamide-Mediated Synthesis

A patent-derived approach utilizes carboxamide intermediates to enhance regioselectivity. For example, N,N-diethyl-1-methylpiperidine-4-carboxamide is reacted with 2,4-difluorobenzylamine under Grignard conditions, followed by hydrolysis and salt formation.

Procedure :

  • Coupling : N,N-Diethylpiperidine-4-carboxamide (1.0 equiv) reacts with 2,4-difluorobenzylmagnesium bromide (1.5 equiv) in tetrahydrofuran (THF) at −78°C.
  • Hydrolysis : The intermediate is treated with hydrobromic acid (33%) to yield the secondary amine.
  • Salt Formation : Addition of HCl in ethanol produces the dihydrochloride.

Key Data :

  • Yield : 58–65% (over three steps)
  • Purity : 95–97%
  • Scale : Demonstrated at 100-g scale.

Catalytic Transfer Hydrogenation

Transfer hydrogenation with formaldehyde and palladium on carbon enables efficient N-methylation of intermediates, though this is more relevant to analogues. Adaptations for the target compound could involve similar conditions to optimize amine protection-deprotection steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 65–78 >98 Simplicity, short reaction time Over-alkylation risks
Reductive Amination 70–82 95–97 Avoids alkyl halides Requires cyanoborohydride
Carboxamide Pathway 58–65 95–97 High regioselectivity Multi-step, costly reagents

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to fewer steps and lower reagent costs. Critical parameters include:

  • Temperature Control : Maintaining 0–5°C during benzyl chloride addition minimizes side reactions.
  • Purification : Recrystallization from ethanol/water (1:3) enhances purity to >99%.
  • Salt Formation : Stoichiometric HCl addition under controlled pH (1.5–2.0) ensures consistent dihydrochloride formation.

Mechanistic Insights and Side Reactions

  • Nucleophilic Substitution : Competing elimination reactions may occur if the base is too strong (e.g., NaOH), leading to alkene by-products. Using DIPEA mitigates this by maintaining a mildly basic pH.
  • Reductive Amination : Imine intermediates can oligomerize if the reducing agent is added too slowly. Incremental addition of NaBH3CN over 2 hours is recommended.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and implied biological relevance:

Compound Name Substituents Molecular Weight (g/mol) Purity Key Structural Differences Potential Implications
This compound 2,4-difluorobenzyl ~315* ≥95% Reference compound Optimized for solubility and target interaction
N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride 3,4-difluorobenzyl ~315* ≥95% Fluorine positions (3,4 vs. 2,4) Altered electronic effects; possible changes in receptor binding
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 5-Cl, 2-F-benzyl 315.6 ≥95% Chlorine substitution at 5-position Increased steric bulk; potential enhanced potency
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 4-F, 2-CH3-benzyl ~297† N/A Methyl group at 2-position Enhanced lipophilicity; altered metabolic stability
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride 4-NO2-benzyl 308.2 95% Nitro group (electron-withdrawing) Increased reactivity; potential for different mechanism of action
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride 4-Cl-benzyl, N-methyl 275.22 ≥95% N-methylation; chlorine at 4-position Reduced basicity; modified pharmacokinetics

*Estimated based on similar compounds.
†Calculated from molecular formula.

Key Observations :

Substituent Position and Electronic Effects: Fluorine atoms in the 2,4-positions (target compound) vs. Nitro groups () introduce strong electron-withdrawing effects, which could reduce basicity compared to fluorine-substituted analogs .

Steric and Lipophilic Modifications :

  • Chlorine substitution () increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Methyl groups () improve metabolic stability by blocking oxidation sites, a common strategy in drug design .

Salt Forms and Solubility :

  • Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for in vivo applications .

Biological Activity

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorobenzyl group. Its molecular formula is C12_{12}H13_{13}Cl2_2F2_2N, with a molecular weight of approximately 299.19 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its interaction with various biological targets.

This compound is believed to interact with multiple receptors and enzymes, acting as either an agonist or antagonist. The specific mechanisms of action have not been fully elucidated but are thought to involve modulation of neurotransmitter systems and signal transduction pathways. Initial studies suggest that it may influence neurotransmission processes, which could have implications for treating neurological disorders.

Biological Activity Overview

The biological activities associated with this compound include:

  • Neurotransmitter Modulation : It may affect the activity of neurotransmitters such as dopamine and serotonin by interacting with their respective receptors.
  • Potential Therapeutic Applications : The compound is being explored for its potential in treating conditions such as depression, anxiety, and other neurological disorders due to its ability to modulate receptor activity.

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity to various receptors. For instance, studies involving radioligand binding assays have indicated its potential as a modulator for specific receptor types linked to neurotransmission .

Case Studies

  • Neuropharmacological Effects : A case study examined the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration led to reduced anxiety levels, suggesting anxiolytic properties .
  • Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia). The IC50 values were reported at 11.3 µM and 4.5 µM respectively, indicating promising anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Activity Cell Line/Model IC50 Value (µM) Effect Observed
Anticancer ActivityHepG211.3Inhibition of cell proliferation
Anticancer ActivityK5624.5Induced apoptosis
Anxiolytic EffectAnimal ModelNot specifiedReduced anxiety-like behavior

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,4-difluorobenzyl)piperidin-4-amine dihydrochloride, and how can reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution between 2,4-difluorobenzyl chloride and piperidin-4-amine under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Temperature : 60–80°C promotes reaction completion without decomposition .
  • Base : Triethylamine or K2_2CO3_3 neutralizes HCl byproducts .
    • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH2_2Cl2_2/MeOH) improves purity .

Q. How does the dihydrochloride salt form enhance physicochemical properties for experimental applications?

  • Solubility : The dihydrochloride form increases aqueous solubility (>50 mg/mL in water) for in vitro assays .
  • Stability : Protonation of the amine group reduces oxidation susceptibility, enabling long-term storage at −20°C .

Q. What analytical techniques are critical for structural validation and purity assessment?

  • NMR : 1^1H/13^13C NMR confirms substitution patterns (e.g., 2,4-difluorobenzyl CH2_2 at δ 4.2–4.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) with MS detection ensures >95% purity .
  • Elemental Analysis : Matches theoretical C, H, N, Cl values (±0.4%) .

Advanced Research Questions

Q. What strategies address contradictory biological activity data across assay systems?

  • Assay-Specific Factors :

  • pH sensitivity : Dihydrochloride salt may alter buffer pH, affecting receptor binding (e.g., GPCRs) .
  • Membrane permeability : LogP (predicted ~1.8) influences cellular uptake; use radiolabeled analogs for quantitative uptake studies .
    • Control experiments : Compare free base vs. salt forms in parallel assays to isolate solubility effects .

Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on target binding?

  • Fluorine positioning : 2,4-difluoro substitution enhances electron-withdrawing effects, increasing amine nucleophilicity for covalent interactions (e.g., enzyme inhibition) .
  • Piperidine conformation : X-ray crystallography or DFT calculations reveal chair vs. boat conformations influencing receptor docking .
  • Comparative analogs : Benchmark against 2,6-difluoro or 4-methoxy derivatives to map steric/electronic contributions .

Q. What in silico approaches predict off-target interactions and metabolic pathways?

  • Molecular docking : Use AutoDock Vina with homology models of CYP450 isoforms (e.g., CYP3A4) to predict metabolism .
  • Machine learning : Train models on PubChem BioAssay data to flag kinase or transporter off-targets .
  • ADMET prediction : SwissADME estimates BBB permeability (low) and hepatic clearance (high) .

Experimental Design Considerations

Q. How should researchers optimize pharmacokinetic (PK) profiling in preclinical studies?

  • Dosing formulation : Use saline (pH 4.5) for intravenous delivery; PEG-400/water for oral gavage .
  • Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS quantification .
  • Metabolite ID : HR-MS/MS with isotopic labeling tracks defluorination or piperidine ring oxidation .

Q. What mechanistic studies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Plasma protein binding : Equilibrium dialysis (human serum albumin) quantifies free fraction .
  • Tissue distribution : Whole-body autoradiography in rodents identifies accumulation in liver/kidneys .
  • Metabolite interference : Test major metabolites (e.g., N-dealkylated products) for target activity .

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